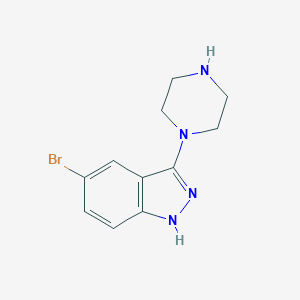

1H-Indazole, 5-bromo-3-(1-piperazinyl)-

Description

Contextual Significance of Indazole Heterocycles in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has garnered substantial attention in drug discovery and development. nih.gov Its structural features allow it to act as a bioisostere for other important biological motifs, such as indoles and phenols, often conferring improved metabolic stability and pharmacokinetic properties. guidechem.com The indazole ring system is a key component in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects. longdom.org

The versatility of the indazole scaffold is highlighted by its presence in several FDA-approved drugs. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy, and Benzydamine is utilized as a non-steroidal anti-inflammatory drug. This wide range of therapeutic applications underscores the indazole moiety's ability to interact with various biological targets, making it a cornerstone in the design of new therapeutic agents. nih.govlongdom.org

Rationale for Investigating Substituted 1H-Indazole Derivatives with Piperazine (B1678402) Moieties

The strategic combination of different pharmacophores is a well-established approach in medicinal chemistry to enhance the biological activity and drug-like properties of a lead compound. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is another privileged structure in drug design. It is often incorporated into molecules to improve their solubility, cell permeability, and ability to interact with specific biological targets.

The introduction of a piperazine moiety to the indazole core can modulate the physicochemical properties of the resulting molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the piperazine ring can serve as a versatile linker to introduce additional functional groups, allowing for the fine-tuning of the compound's interaction with its biological target. This combination has been successfully exploited in the development of various therapeutic candidates, particularly in the area of oncology and neurodegenerative diseases. nih.gov

Research Landscape of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- and Analogues

While specific research focusing exclusively on 1H-Indazole, 5-bromo-3-(1-piperazinyl)- is not extensively detailed in publicly available literature, the research landscape of its close analogues provides significant insights into its potential biological activities and therapeutic applications. The synthesis of precursors such as 5-bromo-1H-indazole and 5-bromo-1H-indazole-3-carboxylic acid is well-documented, suggesting that the synthesis of the title compound is chemically feasible. guidechem.comchemimpex.com

The primary interest in indazole derivatives substituted at the 3-position with a piperazine ring, and often bearing a halogen at the 5-position, lies in their potential as kinase inhibitors. google.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The indazole scaffold can effectively interact with the hinge region of the ATP-binding pocket of many kinases, while the piperazine moiety can extend into the solvent-exposed region, allowing for modifications to improve potency and selectivity.

Research on analogous compounds has demonstrated significant activity against various cancer cell lines. For instance, derivatives of 6-bromo-1H-indazole have been synthesized and evaluated for their antiproliferative effects. nih.gov The bromine atom at the 5- or 6-position is often incorporated to enhance binding affinity through halogen bonding or to modulate the electronic properties of the molecule.

The following tables summarize the biological activities of some representative indazole-piperazine analogues, providing a context for the potential efficacy of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-.

Table 1: Antiproliferative Activity of Selected Indazole Analogues

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| (E)-3-(3,5-Dimethoxystyryl)-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indazole | 4T1 (Breast) | 0.23 |

| (E)-3-(3,5-Dimethoxystyryl)-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indazole | HepG2 (Liver) | 0.80 |

| (E)-3-(3,5-Dimethoxystyryl)-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indazole | MCF-7 (Breast) | 0.34 |

Data derived from studies on 6-(piperazin-1-yl)pyridine substituted indazoles. nih.gov

Table 2: Kinase Inhibitory Activity of a 3-(Pyrazin-2-yl)-1H-indazole Analogue

| Kinase Target | IC₅₀ (nM) |

|---|---|

| Pim-1 | 0.4 |

| Pim-2 | 1.1 |

| Pim-3 | 0.4 |

Data for a 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole derivative, highlighting the potential of 3-substituted indazoles as kinase inhibitors. nih.gov

The patent literature also reflects the considerable interest in substituted indazoles as therapeutic agents, with numerous patents claiming indazole derivatives for the treatment of cancer, inflammatory conditions, and neurological disorders. nih.gov This body of research strongly suggests that 1H-Indazole, 5-bromo-3-(1-piperazinyl)- is a compound of significant interest for further investigation in chemical biology and drug discovery, particularly in the search for novel kinase inhibitors.

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrN4 |

|---|---|

Molecular Weight |

281.15 g/mol |

IUPAC Name |

5-bromo-3-piperazin-1-yl-1H-indazole |

InChI |

InChI=1S/C11H13BrN4/c12-8-1-2-10-9(7-8)11(15-14-10)16-5-3-13-4-6-16/h1-2,7,13H,3-6H2,(H,14,15) |

InChI Key |

XGGXRDOMYCKGKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NNC3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Iii. Advanced Analytical and Spectroscopic Characterization in Compound Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure of compounds through their interaction with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy are indispensable for the unambiguous characterization of molecules like 1H-Indazole, 5-bromo-3-(1-piperazinyl)- .

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom within a molecule.

For 1H-Indazole, 5-bromo-3-(1-piperazinyl)- , ¹H NMR spectroscopy reveals distinct signals corresponding to the protons on the indazole ring and the piperazinyl moiety. The aromatic protons on the indazole ring typically appear in the downfield region of the spectrum, with their chemical shifts and coupling patterns providing information about their relative positions. Protons on the piperazine (B1678402) ring will exhibit characteristic shifts, often in the more upfield region, and their integration values will confirm the presence of the piperazinyl group. The NH proton of the indazole and piperazine can be observed as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in 1H-Indazole, 5-bromo-3-(1-piperazinyl)- gives rise to a distinct signal. The chemical shifts of the carbon atoms in the indazole ring are characteristic of aromatic and heteroaromatic systems. The presence of the bromine atom will also influence the chemical shift of the carbon to which it is attached. The carbon atoms of the piperazine ring will appear in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Indazole Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 10.0 - 13.0 | br s | Indazole N-H proton. nih.gov |

| ¹H | 6.0 - 8.0 | m | Aromatic protons on the indazole ring. nih.gov |

| ¹H | 2.0 - 4.0 | m | Piperazine ring protons. nih.gov |

| ¹³C | 140 - 150 | s | Quaternary carbons of the indazole ring. |

| ¹³C | 110 - 135 | d | CH carbons of the indazole ring. |

| ¹³C | 40 - 55 | t | CH₂ carbons of the piperazine ring. |

Note: The exact chemical shifts and coupling constants for 1H-Indazole, 5-bromo-3-(1-piperazinyl)- would require experimental determination. The data presented is representative of similar indazole structures. rsc.orgnih.govthieme-connect.deorganicchemistrydata.org

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. lcms.cz Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), enabling the differentiation between compounds with the same nominal mass but different elemental formulas.

For 1H-Indazole, 5-bromo-3-(1-piperazinyl)- , with a molecular formula of C₁₁H₁₃BrN₄, HRMS provides an experimental mass that can be compared to the calculated theoretical mass. This comparison is a key step in confirming the identity of the synthesized compound. The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 2: HRMS Data for 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃BrN₄ |

| Calculated Mass (Monoisotopic) | 280.0378 |

| Observed Mass (m/z) | [M+H]⁺ 281.0451 |

Note: The observed mass would be determined experimentally. The calculated mass is based on the most abundant isotopes of each element.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mpg.de The principle of IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.

In the IR spectrum of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- , characteristic absorption bands would be expected for the N-H and C-H stretching vibrations, as well as for the aromatic C=C and C=N bonds of the indazole ring. The C-N stretching of the piperazinyl group would also be identifiable. The presence of these specific absorption bands provides strong evidence for the proposed structure of the compound. nih.gov

Table 3: Predicted IR Absorption Frequencies for 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Indazole, Piperazine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (Piperazine) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1550 - 1450 | C=N Stretch | Indazole Ring |

| 1300 - 1200 | C-N Stretch | Aryl-N, Aliphatic-N |

| 800 - 600 | C-Br Stretch | Bromo-substituent |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample. nist.gov

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis of new chemical entities, chromatographic methods are essential for both the isolation of the desired product from reaction mixtures and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. sielc.com It is widely employed in pharmaceutical and chemical research to determine the purity of synthesized compounds. jk-sci.com In an HPLC analysis of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- , the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases.

The purity of the compound is determined by the percentage of the total peak area that is attributable to the main component in the resulting chromatogram. A high purity level, typically >95% or >98%, is often required for compounds intended for further research. The retention time of the compound under specific HPLC conditions can also serve as a characteristic identifier.

Gas Chromatography (GC) is another powerful separation technique, but it is primarily used for the analysis of volatile and thermally stable compounds. openaccessjournals.comilo.org While 1H-Indazole, 5-bromo-3-(1-piperazinyl)- itself may not be sufficiently volatile for direct GC analysis without derivatization, GC can be a valuable tool for analyzing volatile impurities or starting materials that may be present in a sample. shimadzu.com For instance, GC could be used to check for the presence of residual solvents from the synthesis or purification process. The principles of separation in GC are similar to HPLC, but the mobile phase is an inert gas, and the separation occurs in a heated column.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) stands as a cornerstone analytical technique in synthetic chemistry, prized for its speed, simplicity, and efficiency. In the synthesis of complex molecules such as 1H-Indazole, 5-bromo-3-(1-piperazinyl)-, TLC is an indispensable tool for real-time monitoring of reaction progress. youtube.comnih.gov It allows chemists to qualitatively track the consumption of starting materials and the concurrent formation of the desired product, enabling the determination of reaction completion and endpoint. youtube.com

The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. mit.edu For the analysis of indazole derivatives, the standard stationary phase is typically a silica (B1680970) gel plate (often silica gel GF254), which is highly polar. nih.gov The reaction mixture is spotted onto a baseline at the bottom of the plate, alongside reference spots of the starting materials. youtube.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase), which travels up the plate via capillary action. mit.edu

The choice of the mobile phase is critical for achieving effective separation. The polarity of the solvent system is meticulously adjusted to ensure that all components migrate away from the baseline, ideally yielding retention factor (Rf) values between 0.15 and 0.85. The Rf value, a key parameter for compound identification under specific conditions, is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net

In the synthesis of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-, the product is significantly more polar than its likely precursors due to the introduction of the piperazinyl group. Therefore, a mobile phase of higher polarity is required to move the product spot off the baseline. While a non-polar system like hexane/ethyl acetate (B1210297) might be suitable for visualizing a less polar starting material, a more polar system, such as dichloromethane/methanol, is often necessary to elute the final, more polar product. nih.gov

Furthermore, the basic nature of the piperazine ring in the target compound can lead to "tailing" or "streaking" on the acidic silica gel plate. This interaction can be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521), to the mobile phase. colostate.edu This practice neutralizes active sites on the silica, resulting in sharper, more defined spots and more accurate Rf values.

The progress of the reaction is monitored by taking small aliquots from the reaction vessel at various time intervals, spotting them on the TLC plate, and developing the plate. youtube.com The reaction is deemed complete when the spot corresponding to the starting material is no longer visible and a new spot, representing the 1H-Indazole, 5-bromo-3-(1-piperazinyl)- product, appears with a distinct Rf value. youtube.com Visualization is commonly achieved under a UV lamp (254 nm), as indazole rings are typically UV-active. nih.gov

Interactive Data Table: Representative TLC Data for Synthesis of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

The following table provides representative data illustrating the TLC monitoring process. The Rf values are hypothetical but scientifically plausible for the described transformation, showing the change in polarity from a likely intermediate to the final product.

| Analyte | Solvent System A (Hexane:EtOAc, 1:1) | Solvent System B (DCM:MeOH, 9:1) | Solvent System C (DCM:MeOH:TEA, 9:1:0.1) | Comments |

|---|---|---|---|---|

| Starting Material (e.g., 5-bromo-3-hydrazinyl-1H-indazole) | 0.55 | 0.85 | 0.85 | Less polar intermediate, moves well in less polar systems. |

| Product (1H-Indazole, 5-bromo-3-(1-piperazinyl)-) | 0.05 | 0.40 | 0.42 | Polar product, requires a polar mobile phase for elution. Spot shape is improved with a basic modifier (System C). |

Note: EtOAc = Ethyl Acetate, DCM = Dichloromethane, MeOH = Methanol, TEA = Triethylamine. Rf values are illustrative.

Iv. Preclinical Pharmacological Investigations and Biological Activities of 1h Indazole, 5 Bromo 3 1 Piperazinyl Analogues

In Vitro Biological Activity Screening and Potency Evaluation

The preclinical evaluation of 1H-indazole, 5-bromo-3-(1-piperazinyl)- analogues involves a comprehensive screening of their biological activities in various in vitro models. These studies are crucial for identifying lead compounds with promising therapeutic properties and understanding their mechanisms of action at the cellular and molecular levels.

A significant focus of research on indazole analogues has been their potential as anticancer agents. Studies have demonstrated that derivatives of the 1H-indazole scaffold exhibit potent antiproliferative activity against a panel of human cancer cell lines.

For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their ability to inhibit the growth of human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines. nih.gov The introduction of a piperazine (B1678402) group was explored to improve the physicochemical properties of these molecules. nih.gov The results indicated that many of these piperazine-indazole derivatives displayed significant antiproliferative activity, particularly against K562 cells. nih.gov One notable compound, designated 6o, demonstrated a promising inhibitory effect on the K562 cell line with a 50% inhibitory concentration (IC50) value of 5.15 µM, while showing greater selectivity for normal human embryonic kidney cells (HEK-293) with an IC50 of 33.2 µM. nih.gov

Similarly, other research has highlighted the anticancer potential of indazole derivatives. For example, some N-substituted isatin (B1672199) derivatives have shown average growth inhibition ranging from 22.6% to 97.8% against various human cancer cell lines. nih.gov Furthermore, certain indazole-pyrimidine based derivatives have exhibited significant cytotoxic inhibitory activity against the MCF-7 breast cancer cell line. nih.gov

Table 1: Antiproliferative Activity of Selected Indazole Analogues

| Compound | Cell Line | IC50 (µM) | Source |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| HEK-293 (Normal Kidney) | 33.2 | nih.gov | |

| Compound 5o | A-549 (Lung Cancer) | 0.9 | nih.gov |

| NCI-H69AR (Multidrug-Resistant Lung Cancer) | 10.4 | nih.gov | |

| Compound 4f | MCF-7 (Breast Cancer) | 1.629 | nih.gov |

| Compound 4i | MCF-7 (Breast Cancer) | 1.841 | nih.gov |

| 5-Fluorouracil (B62378) (Reference) | K562 (Chronic Myeloid Leukemia) | 15.6 | nih.gov |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Further investigation into the anticancer mechanism of promising indazole analogues has revealed their ability to induce programmed cell death, or apoptosis, in cancer cells. This is a critical characteristic of effective chemotherapeutic agents.

The aforementioned compound 6o was found to induce apoptosis in a concentration-dependent manner. nih.gov Mechanistic studies suggested that its pro-apoptotic effect may be mediated through the inhibition of Bcl-2 family members and by affecting the p53/MDM2 pathway. nih.gov The Bcl-2 family of proteins are key regulators of apoptosis, with some members promoting cell survival (like Bcl-2) and others promoting cell death (like Bax). By modulating the balance of these proteins, indazole analogues can trigger the apoptotic cascade.

In a different study, apigenin, a phytochemical, was shown to enhance the apoptosis induced by the common chemotherapy drug 5-fluorouracil (5-FU). nih.gov This enhancement was linked to the regulation of thymidylate synthase, a target of 5-FU, and an increase in reactive oxygen species production, which can lead to cellular stress and apoptosis. nih.gov This suggests that combination therapies involving indazole analogues could be a promising strategy.

The biological activities of 1H-indazole analogues are often attributed to their ability to inhibit specific enzymes that play crucial roles in disease pathogenesis.

Kinase Inhibition: Many indazole derivatives have been identified as potent kinase inhibitors. nih.gov Kinases are a large family of enzymes that are central to cell signaling and are often dysregulated in cancer and inflammatory diseases. For example, Pazopanib and Axitinib are approved anticancer drugs that are indazole-based tyrosine kinase inhibitors. nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, which allows it to interact with and block the activity of kinases like tyrosine kinases. nih.gov Other indazole derivatives have shown inhibitory activity against pan-Pim kinases, c-Kit, PDGFRβ, FLT3, and epidermal growth factor receptor (EGFR) kinases. nih.gov

Cyclooxygenase (COX) Inhibition: Some indazole derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. researchgate.netmdpi.com COX-1 and COX-2 are responsible for the production of prostaglandins, which are mediators of inflammation and pain. mdpi.com The established anti-inflammatory drug, Benzydamine, contains a 1H-indazole scaffold. nih.gov

Nitric Oxide Synthase (NOS) Inhibition: While not as extensively documented for this specific subclass, the broader indazole family has been investigated for its effects on nitric oxide synthase, an enzyme involved in inflammation and other physiological processes.

In addition to enzyme inhibition, 1H-indazole analogues can exert their pharmacological effects by interacting with specific cellular receptors.

Serotonin (B10506) Receptor Antagonism: Certain 1H-indazole-3-carboxamide derivatives have been identified as new ligands for the serotonin 4 receptor (5-HT(4)R). nih.gov Some of these compounds act as potent and selective 5-HT(4)R antagonists. nih.gov The serotonin receptor antagonist Granisetron, which is used to manage chemotherapy-induced nausea and vomiting, is also an indazole-based drug. nih.gov Furthermore, some indazole derivatives show a high affinity for the 5-HT1A receptor. researchgate.net

Dopamine (B1211576) Receptor Interaction: There is evidence suggesting that indazole derivatives can interact with the dopaminergic system. For instance, pretreatment with haloperidol, a non-specific dopamine receptor antagonist, was found to potentiate the anti-nociceptive (pain-relieving) response of certain indazole compounds. researchgate.net

The therapeutic potential of indazole analogues extends to infectious diseases, with various derivatives demonstrating antimicrobial, antibacterial, and antifungal properties. nih.govnih.gov

Several studies have reported the antibacterial activity of indazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, some indazole compounds showed antibacterial activity against strains of E. faecalis, while others exhibited an inhibitory profile against S. aureus and S. epidermidis. nih.gov In another study, N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives were synthesized, and those with a nitroimidazole moiety showed significant activity against Gram-positive bacteria, with one ciprofloxacin (B1669076) derivative exhibiting excellent activity against Staphylococcus aureus and Staphylococcus epidermidis (MIC = 0.008 µg/ml). nih.gov

In terms of antifungal activity, some spiro[indoline-3,3-pyrroles] containing an indazole-like core have exhibited notable antifungal properties. cardiosomatics.ru The broad antimicrobial potential of the indazole scaffold makes it an attractive starting point for the development of new anti-infective agents. researchgate.net

Table 2: Antimicrobial Activity of Selected Indazole and Related Analogues

| Compound/Derivative Class | Organism | Activity/MIC | Source |

| Indazole derivative 5 | S. aureus, S. epidermidis | MIC: 64-128 µg/mL | nih.gov |

| Indazole derivatives 2 & 3 | E. faecalis | Some antibacterial activity | nih.gov |

| Compound 5a (nitroimidazole series) | S. aureus, S. epidermidis | MIC: 0.008 µg/mL | nih.gov |

| Nitroimidazole derivatives (5a-c) | Gram-positive bacteria | MIC: 0.008-0.03 µg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The anti-inflammatory and analgesic (pain-relieving) properties of indazole derivatives are well-established. nih.govresearchgate.net As mentioned previously, the non-steroidal anti-inflammatory drug (NSAID) Benzydamine is a notable example of a marketed drug containing the 1H-indazole core. nih.gov

Studies have shown that indazole derivatives can significantly inhibit carrageenan-induced hind paw edema in a dose- and time-dependent manner, a common model for assessing anti-inflammatory activity. researchgate.net The mechanism underlying this effect is believed to involve the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals. researchgate.net

In terms of analgesia, indazole and its derivatives have been observed to increase withdrawal latency time in thermal nociception tests, indicating a pain-relieving effect. researchgate.net The anti-nociceptive action may involve the opioid system and K+ ATP channels. researchgate.net Furthermore, some 5-HT(4)R antagonists based on an indazole scaffold have shown significant antinociceptive effects in animal models of analgesia. nih.gov

Anti-Virulence and Quorum Sensing Modulation in Bacterial Pathogens

The rise of antibiotic resistance has spurred the development of alternative strategies to combat bacterial infections, one of which is the targeting of virulence factors and their regulatory networks, such as quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, often including the production of virulence factors and biofilm formation.

In a notable study, researchers designed and synthesized a series of indazole-quinolone hybrids as potential QS quenchers specifically targeting the high-priority pathogen Pseudomonas aeruginosa. mdpi.com The synthesis of these hybrids utilized a 5-(piperazin-1-yl)-1H-indazole precursor, highlighting the importance of the core scaffold. mdpi.com The resulting compounds were evaluated for their ability to inhibit virulence factors without affecting bacterial growth, a key characteristic of anti-virulence agents that may reduce the likelihood of resistance development. mdpi.com

The investigation focused on two key virulence-related phenotypes in P. aeruginosa: biofilm formation and pyocyanin (B1662382) production. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics, while pyocyanin is a toxic pigment involved in the bacterium's pathogenicity. mdpi.com

One of the lead compounds from this research, a 7-chloro-2-indazolyl-4-quinolone derivative, demonstrated a notable reduction in both biofilm formation and pyocyanin production. mdpi.com Specifically, at a concentration of 25 µM, it inhibited biofilm formation by 35%, and at 100 µM, it reduced pyocyanin production by the same percentage. mdpi.com Importantly, these effects were observed without any significant bacteriostatic impact on the P. aeruginosa strain PAO1. mdpi.com

These findings underscore the potential of analogues derived from 1H-Indazole, 5-bromo-3-(1-piperazinyl)- to act as effective anti-virulence agents against P. aeruginosa by disrupting its QS system.

Interactive Data Table: Anti-Virulence Activity of an Indazole-Quinolone Analogue

| Compound | Target | Assay | Concentration | % Inhibition | Citation |

| 7-chloro-2-indazolyl-4-quinolone | P. aeruginosa | Biofilm Formation | 25 µM | 35% | mdpi.com |

| 7-chloro-2-indazolyl-4-quinolone | P. aeruginosa | Pyocyanin Production | 100 µM | 35% | mdpi.com |

Neuroprotective Activity Investigations

While direct studies on the neuroprotective activity of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- analogues are not extensively documented in publicly available literature, the constituent chemical moieties, namely the indazole and piperazine rings, are present in compounds investigated for their neuroprotective potential.

For instance, piperazine derivatives have been explored as potential therapeutic agents for neurodegenerative conditions like Alzheimer's disease. Some piperazine-containing compounds have been shown to exert neuroprotective effects by modulating cellular signaling pathways involved in neuronal stability.

Similarly, the indazole core is a feature of various compounds with activity in the central nervous system. However, specific research linking the 5-bromo-3-(1-piperazinyl)-1H-indazole scaffold to direct neuroprotective outcomes in preclinical models of neurodegeneration remains an area for future investigation.

In Vivo Efficacy Studies in Preclinical Animal Models

The translation of in vitro findings to in vivo efficacy is a critical step in the preclinical development of new therapeutic agents.

Evaluation in Cancer Xenograft Models

Currently, there is a lack of specific publicly available data on the in vivo efficacy of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- analogues in cancer xenograft models. While numerous indazole derivatives have shown promise in preclinical cancer studies, dedicated in vivo research on analogues of this particular scaffold has not been reported in the reviewed literature.

Assessment in Infectious Disease Models (e.g., Pseudomonas aeruginosa)

The promising in vitro anti-virulence activity of the indazole-quinolone hybrids derived from the 5-(piperazin-1-yl)-1H-indazole precursor suggests their potential for in vivo efficacy in models of P. aeruginosa infection. mdpi.com By reducing the production of key virulence factors, these compounds could potentially attenuate the pathogenicity of the bacteria in a host, thereby allowing the immune system to more effectively clear the infection. However, at present, specific in vivo data from infectious disease models for these particular analogues has not been published.

Studies in Neurodegenerative and Ischemia Animal Models

As with the in vitro neuroprotective studies, there is a current absence of specific in vivo data for 1H-Indazole, 5-bromo-3-(1-piperazinyl)- analogues in animal models of neurodegenerative diseases or ischemia. The potential for such applications is inferred from the known activities of the parent indazole and piperazine structures, but dedicated in vivo studies are required to substantiate this potential.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The pharmacokinetic properties of a drug candidate are crucial for its potential success. While specific ADME data for 1H-Indazole, 5-bromo-3-(1-piperazinyl)- itself is not available, research on structurally related compounds provides valuable insights.

In a study evaluating indazole analogues of tryptamines, a 5-bromo-indazole derivative was assessed for its pharmacokinetic properties. This analogue demonstrated low predicted hepatic clearance in human microsomes, suggesting good metabolic stability. Furthermore, it exhibited a high fraction of unbound drug in plasma and low predicted P-glycoprotein (P-gp) efflux, which indicates a high potential for brain penetration.

These findings in a closely related bromo-indazole compound suggest that analogues from the 1H-Indazole, 5-bromo-3-(1-piperazinyl)- family may also possess favorable ADME profiles, including the potential to cross the blood-brain barrier. However, direct experimental verification for this specific scaffold is necessary.

In Vitro Metabolic Stability

The metabolic stability of a drug candidate is a key determinant of its oral bioavailability and duration of action. In vitro models, such as liver microsomes and hepatocytes, are routinely used to assess the susceptibility of compounds to metabolism by drug-metabolizing enzymes.

Liver Microsomes, Hepatocytes, CYP450, and UGT:

The primary site of drug metabolism in the body is the liver, which is rich in a variety of drug-metabolizing enzymes. Cytochrome P450 (CYP450) enzymes are a major family of phase I enzymes responsible for the oxidative metabolism of many drugs. Uridine diphosphate-glucuronosyltransferases (UGTs) are a key family of phase II enzymes that conjugate drugs with glucuronic acid, facilitating their excretion.

Studies on analogues of the 3-(1-piperazinyl)-indazole scaffold have provided insights into their metabolic liabilities. For instance, research on a series of 1-(4-(1H-indazol-5-yl)piperazin-1-yl)-2-hydroxy(or 2-amino) analogues revealed that many of these compounds exhibit high clearance, suggesting rapid metabolism. nih.gov This high clearance indicates that the in vivo utility of some of these analogues may be limited due to poor metabolic stability. nih.gov

Furthermore, investigations into a compound featuring a piperazinyl indazole motif, specifically 6-chloro-5-{3-[4-(1H-indazol-3-yl)-piperazin-1-yl]-propyl}-3,3-dimethyl-1,3-dihydro-indol-2-one, demonstrated that it undergoes P450-mediated metabolism. The primary metabolic pathway was identified as N-deindazolation, which involves the cleavage of the indazole ring from the piperazine moiety. nih.gov This finding highlights a potential metabolic hotspot within the 3-(1-piperazinyl)-indazole scaffold.

| Parameter | Description | General Findings for Analogues | Reference |

| Metabolic System | Human Liver Microsomes (HLM), Rat Liver Microsomes (RLM) | Used to assess phase I metabolic stability. | nih.gov |

| Key Enzyme Family | Cytochrome P450 (CYP450) | Primarily responsible for the metabolism of indazole piperazine analogues. | nih.gov |

| Metabolic Outcome | High Clearance | Observed for several analogues, indicating rapid metabolism. | nih.gov |

| Primary Metabolic Pathway | N-deindazolation | A key metabolic route identified for a piperazinyl indazole-containing compound. | nih.gov |

Intestinal Permeability and Efflux Transport

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the systemic circulation. The Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines are widely used in vitro models to predict the intestinal permeability of drug candidates. These models also allow for the investigation of whether a compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of cells and reduce their absorption.

Caco-2, MDCK, and P-gp Substrates:

The permeability of a compound is often expressed as an apparent permeability coefficient (Papp). A high Papp value is generally indicative of good intestinal absorption. Research on a 2-pyrimidinyl-piperazinyl-alkyl derivative of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which shares the piperazine moiety, showed a high experimentally determined Papp value in a parallel artificial permeability assay (PAMPA). nih.gov This result suggests the potential for high intestinal absorption for this class of compounds. nih.gov

While specific Caco-2 or MDCK permeability data for 1H-Indazole, 5-bromo-3-(1-piperazinyl)- or its direct analogues are not extensively documented, the physicochemical properties of the scaffold suggest that it is likely to have moderate to good permeability. The presence of the lipophilic bromo-indazole moiety and the basic piperazine ring would influence its passive diffusion across the intestinal epithelium.

The potential for a compound to be a substrate of the P-gp efflux pump is an important consideration. If a compound is actively transported out of intestinal cells by P-gp, its net absorption can be significantly reduced. Studies on related heterocyclic compounds often include assessments of P-gp substrate liability to better predict oral bioavailability.

| Assay | Description | General Application | Reference |

| Caco-2 Permeability Assay | An in vitro model using human colon adenocarcinoma cells to predict intestinal drug absorption. | Standard for assessing passive and active transport mechanisms. | nih.gov |

| MDCK Permeability Assay | An in vitro model using canine kidney epithelial cells, often transfected with specific transporters like P-gp. | Useful for studying the role of specific efflux transporters. | |

| P-glycoprotein (P-gp) Substrate Assay | Determines if a compound is actively transported by the P-gp efflux pump. | Crucial for understanding potential limitations to oral absorption. |

Metabolite Identification and Profiling Across Species

Identifying the metabolites of a drug candidate is essential for understanding its complete pharmacokinetic and pharmacodynamic profile. Metabolites can be inactive, active, or even toxic. Cross-species comparisons of metabolite profiles are important for selecting the most appropriate animal models for preclinical safety and efficacy studies.

Metabolite Identification:

As previously mentioned, a key metabolic pathway for a compound containing a piperazinyl indazole motif was found to be P450-mediated N-deindazolation. nih.gov This reaction results in the cleavage of the indazole group, leading to the formation of a piperazine-containing metabolite and a separate indazole-related moiety. nih.gov The study postulated that this cleavage proceeds through an unstable oxaziridine (B8769555) intermediate. nih.gov

Another common metabolic transformation for indazole-containing compounds is hydroxylation. For example, in vitro metabolism studies of the indazole carboxamide synthetic cannabinoid MDMB-CHMINACA using human liver microsomes revealed that hydroxylation, particularly on the alkyl and cycloalkyl moieties, was a major biotransformation. nih.gov While the structure of MDMB-CHMINACA is different, it highlights the susceptibility of the indazole ring system and its substituents to oxidative metabolism.

For 1H-Indazole, 5-bromo-3-(1-piperazinyl)-, potential metabolic pathways would likely include:

Oxidation: Hydroxylation of the indazole or piperazine rings.

N-dealkylation: Cleavage at the piperazine nitrogen atoms.

N-deindazolation: Cleavage of the indazole from the piperazine ring, as seen in analogues. nih.gov

Conjugation: Phase II metabolism of hydroxylated metabolites, for instance, through glucuronidation.

Cross-Species Profiling:

The metabolic profile of a drug can vary significantly between different species due to differences in the expression and activity of drug-metabolizing enzymes. Therefore, it is common practice to profile metabolites in liver microsomes or hepatocytes from different species, such as rat, dog, monkey, and human, to identify a species whose metabolic profile most closely resembles that of humans for further preclinical development.

| Metabolic Pathway | Description | Observed in Analogues | Reference |

| N-deindazolation | Cleavage of the indazole ring from the piperazine moiety. | Yes, a predominant pathway for a piperazinyl indazole-containing compound. | nih.gov |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | Yes, a major biotransformation for other indazole-containing compounds. | nih.gov |

| N-dealkylation | Removal of an alkyl group from a nitrogen atom. | A common metabolic pathway for piperazine-containing drugs. | |

| Conjugation (e.g., Glucuronidation) | Attachment of a polar molecule like glucuronic acid to facilitate excretion. | A common phase II metabolic pathway. |

V. Structure Activity Relationship Sar and Computational Molecular Design for 1h Indazole, 5 Bromo 3 1 Piperazinyl

Elucidation of Key Structural Features for Biological Activity

The biological profile of indazole-based compounds is intricately linked to the nature and placement of substituents on the core scaffold, the characteristics of the piperazine (B1678402) ring, and the linkers connecting different pharmacophores.

The indazole nucleus serves as a versatile scaffold in drug design, and substitutions at various positions are crucial for modulating biological activity. pnrjournal.com The 1H-indazole-3-amine structure, a close analog to the 3-(1-piperazinyl) motif, is recognized as an effective hinge-binding fragment in kinases. nih.gov

The C-3 position is pivotal for interaction with biological targets. In many kinase inhibitors, groups at this position often occupy a hydrophobic pocket or form key hydrogen bonds. The presence of a basic moiety like piperazine at C-3 can significantly influence the compound's interaction with the target protein and its physicochemical properties. nih.govrsc.org

The C-5 position substitution plays a significant role in the electronic properties and biological activity of the indazole ring. The presence of a bromine atom at this position, as in the title compound, introduces a halogen bond donor and can influence the compound's lipophilicity and metabolic stability. chemimpex.com Studies on related heterocyclic systems have shown that a bromo substituent can contribute to potent biological activity. researchgate.net For instance, the substitution of a bromine atom at the 5th position of an imidazothiadiazole fused moiety led to moderate cytotoxic activity in cancer cell lines. nih.gov In a series of polysubstituted pyrimidines, the nature of the C-5 substituent was found to significantly influence the inhibition of prostaglandin (B15479496) E2 production. nih.gov

Substitutions at the C-6 position of the indazole ring have also been shown to be important for activity. In one study, a series of 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole were synthesized and showed antimicrobial activity. researchgate.net Another study on indazole derivatives as anti-cancer agents involved the preparation of a key intermediate through the iodination of 6-bromo-1H-indazole, highlighting the utility of halogenated indazoles in scaffold modification. rsc.org

The following table summarizes the influence of substituents on the indazole ring based on related studies.

| Position | Substituent Type | Influence on Activity | Reference |

| C-3 | Piperazine/Amine | Effective hinge-binding in kinases, influences physicochemical properties. | nih.gov |

| C-5 | Bromo | Halogen bond donor, influences lipophilicity and metabolic stability, can contribute to potent bioactivity. | chemimpex.comresearchgate.netnih.gov |

| C-6 | Bromo/Other | Site for further derivatization, contributes to antimicrobial and anti-cancer activity in related scaffolds. | rsc.orgresearchgate.net |

The piperazine ring is a common pharmacophore in medicinal chemistry, often utilized to improve aqueous solubility and to serve as a linker to which various substituents can be attached. nih.gov Its basic nitrogen atoms can form crucial ionic interactions with acidic residues in protein binding sites. mdpi.com

The N-substituents on the piperazine ring play a critical role in determining the potency and selectivity of the compound. mdpi.com In a study of sarafloxacin (B1681457) derivatives, it was noted that increasing the lipophilic character at the N-4 position of the piperazine could enhance antibacterial activity. nih.gov In another series of inhibitors, the piperazine moiety extended towards the solvent-exposed region of the target, allowing for the introduction of various substituents to fine-tune activity and properties. nih.gov The hybridization of piperazine with other heterocyclic frameworks, such as pyrimidine, has been shown to enhance biological activity. researchgate.net

The efficacy of indazole derivatives is governed by a delicate balance of electronic and steric effects. Electron-donating and electron-withdrawing substituents on the indazole ring can modulate the pKa of the heterocyclic nitrogens and influence hydrogen bonding capabilities. acs.org For instance, a study on the Rhodium(III)-catalyzed synthesis of indazoles showed that electron-rich and neutral substituents on the precursor azobenzenes led to good yields of the indazole products, while electron-deficient groups decreased the yield. acs.org

Steric bulk is another critical factor. The size and shape of substituents can dictate how a molecule fits into a binding site. Bulky groups can provide favorable van der Waals interactions but can also lead to steric clashes if not properly accommodated by the target protein.

Rational Drug Design Methodologies

Computational techniques are increasingly employed to guide the design of novel and more effective therapeutic agents based on the indazole scaffold.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to its macromolecular target. nih.govrsc.org Docking studies on various indazole and indole (B1671886) derivatives have provided valuable insights into their mechanism of action.

For example, a molecular docking study of 5-bromoindole-2-carboxylic acid hydrazone derivatives against the VEGFR-2 tyrosine kinase domain revealed that derivatives with a 4-hydroxy, 4-chloro, or 4-(dimethylamino)benzylidene group exhibited the best binding energies. researchgate.net In another study, docking of 5-bromoindole-2-carboxylic acid oxadiazole derivatives into the EGFR tyrosine kinase domain also showed favorable binding free energy. researchgate.net

These computational models help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, in a study of novel indazole derivatives, docking analysis showed that the most active compounds had the highest binding energies with the renal cancer-related protein (PDB: 6FEW). nih.gov Such analyses are instrumental in the rational design of new derivatives with improved potency and selectivity.

The following table presents a summary of docking study findings on related bromo-heterocyclic compounds.

| Compound Series | Target Protein | Key Findings from Docking | Reference |

| 5-Bromoindole hydrazones | VEGFR-2 TK | Best binding energies for derivatives with specific benzylidene substitutions. | researchgate.net |

| 5-Bromoindole oxadiazoles | EGFR TK | Favorable binding free energy observed. | researchgate.net |

| Indazole derivatives | Renal Cancer-related Protein (6FEW) | Correlation between high binding energy and biological effectiveness. | nih.gov |

Molecular Dynamics Simulations for Ligand-Target Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of a ligand-receptor complex over time. nih.gov This method can predict the stability of the binding pose of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- within a biological target, providing insights into the conformational changes that occur upon binding. nih.gov By simulating the atomic movements, MD can reveal crucial information about the flexibility of the ligand and the receptor, the role of solvent molecules, and the energetic landscape of the binding process. nih.gov

For 1H-Indazole, 5-bromo-3-(1-piperazinyl)-, MD simulations would typically be performed after an initial docking study to predict its binding mode. The simulation would track the trajectory of the complex, allowing for the analysis of key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). scielo.brnih.gov A stable RMSD for the ligand within the binding pocket would suggest a stable binding conformation. indexcopernicus.com RMSF analysis, on the other hand, would highlight the flexible regions of both the ligand and the protein, which could be targeted for further modification to improve binding affinity. nih.gov The insights gained from MD simulations are crucial for validating docking results and guiding the rational design of new analogs with improved target engagement. nih.gov

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- with a Target Protein

| Simulation Metric | Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | Indicates a stable binding mode of the ligand within the target's active site. |

| Average Protein Backbone RMSD | 2.0 Å | Suggests the overall protein structure remains stable throughout the simulation. |

| Key Residue RMSF (e.g., Asp123) | 0.8 Å | Low fluctuation, indicating a stable and important interaction with the ligand. |

| Ligand-Protein Interaction Energy | -85 kcal/mol | Favorable binding energy, suggesting a strong interaction between the ligand and the protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For derivatives of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-, a QSAR study would involve synthesizing a library of analogs with variations at different positions of the scaffold and evaluating their biological activity. The data would then be used to build a model that can predict the activity of new, unsynthesized compounds.

The development of a QSAR model typically involves the calculation of various molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and steric properties (e.g., molecular shape). nih.gov These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression or partial least squares. A robust QSAR model can be a valuable tool for prioritizing the synthesis of new compounds and for understanding the key structural features that govern activity.

Table 2: Hypothetical QSAR Data for Analogs of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

| Compound | R1 (at C-5) | R2 (on Piperazine) | LogP | Electronic Descriptor (Hammett's constant) | Predicted IC50 (µM) | Observed IC50 (µM) |

| 1 | -Br | -H | 2.8 | 0.23 | 5.2 | 5.5 |

| 2 | -Cl | -H | 2.5 | 0.23 | 6.1 | 6.3 |

| 3 | -Br | -CH3 | 3.1 | 0.23 | 4.5 | 4.7 |

| 4 | -Br | -C(O)Ph | 4.2 | 0.23 | 8.9 | 9.1 |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two major computational strategies employed in drug discovery. nih.gov

SBDD relies on the three-dimensional structure of the biological target, typically a protein or enzyme, which can be determined through techniques like X-ray crystallography or NMR spectroscopy. nih.gov If the structure of the target for 1H-Indazole, 5-bromo-3-(1-piperazinyl)- is known, SBDD can be used to visualize the binding site and design new molecules that fit snugly into the pocket and form favorable interactions with key amino acid residues. nih.gov This approach can lead to the development of highly potent and selective inhibitors. For instance, fragment-based drug design, a subset of SBDD, could be used to identify small molecular fragments that bind to the target and then link them together to create a more potent molecule based on the 1H-Indazole scaffold. nih.gov

LBDD , on the other hand, is employed when the 3D structure of the target is unknown. nih.gov This strategy relies on the knowledge of a set of molecules that are known to bind to the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. For 1H-Indazole, 5-bromo-3-(1-piperazinyl)-, if other active compounds with a similar mechanism of action are known, a pharmacophore model could be built to guide the design of new analogs with improved properties.

Application of Molecular Hybridization and Bioisosteric Replacement Strategies

Molecular hybridization and bioisosteric replacement are medicinal chemistry strategies aimed at designing new chemical entities with improved pharmacological profiles. nih.govmdpi.com

Molecular hybridization involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. mdpi.com This approach can lead to molecules with dual or synergistic activities, or with improved pharmacokinetic properties. For 1H-Indazole, 5-bromo-3-(1-piperazinyl)-, the piperazine moiety is a common fragment in many drugs known to enhance solubility and oral bioavailability. nih.gov This scaffold could be hybridized with other known anticancer or anti-inflammatory pharmacophores to generate novel drug candidates. For example, the piperazine nitrogen could be functionalized with moieties known to interact with specific biological targets.

Bioisosteric replacement is the substitution of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or metabolic stability. nih.gov For the 1H-Indazole, 5-bromo-3-(1-piperazinyl)- scaffold, various bioisosteric replacements could be considered. For example, the bromo substituent at the C-5 position could be replaced with other halogens like chlorine or with a trifluoromethyl group to modulate the electronic properties and lipophilicity of the molecule. The indazole core itself can be considered a bioisostere of an indole, offering potentially superior metabolic stability and pharmacokinetic properties. nih.gov Similarly, the piperazine ring could be replaced with other cyclic amines to explore different conformational preferences and interaction patterns.

Table 3: Potential Molecular Hybrids and Bioisosteric Replacements for 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

| Strategy | Original Moiety | Proposed Replacement/Hybrid Moiety | Rationale |

| Bioisosteric Replacement | 5-Bromo | 5-Chloro, 5-Trifluoromethyl | To modulate electronic properties and lipophilicity. |

| Bioisosteric Replacement | 3-(1-piperazinyl) | 3-(Homopiperazin-1-yl), 3-(4-aminopiperidin-1-yl) | To alter ring conformation and basicity, potentially improving target binding. |

| Molecular Hybridization | Piperazine Nitrogen | Attachment of a known kinase inhibitor fragment (e.g., a substituted pyrimidine) | To create a dual-action molecule targeting multiple pathways. |

| Molecular Hybridization | N-1 of Indazole | Alkylation with a pharmacophore-containing side chain | To explore additional binding interactions and improve pharmacokinetic properties. |

Vi. Future Directions and Emerging Research Avenues for 1h Indazole, 5 Bromo 3 1 Piperazinyl

Exploration of Novel Therapeutic Indications and Molecular Targets

The primary therapeutic application of indazole derivatives has been in oncology, with several compounds approved as kinase inhibitors for various cancers. nih.gov The future for 1H-Indazole, 5-bromo-3-(1-piperazinyl)- likely lies in expanding its therapeutic reach beyond the well-trodden path of cancer therapy. The vast and diverse human kinome, with over 500 members, presents a rich landscape of potential molecular targets. acs.orgnih.gov A significant portion of these kinases remains under-explored, offering a wealth of opportunities for drug discovery. acs.org

Future research will likely focus on screening 1H-Indazole, 5-bromo-3-(1-piperazinyl)- and its analogs against a broad panel of kinases to identify novel targets. This could unveil therapeutic potential in areas such as neurodegenerative diseases, inflammatory disorders, and metabolic syndromes, where kinase signaling is known to be dysregulated. nih.govnih.gov For instance, certain indazole derivatives have already shown potential in treating non-cancerous conditions. nih.gov The presence of the piperazine (B1678402) moiety, a common feature in many biologically active compounds, may also influence its target profile and pharmacokinetic properties. nih.gov

Furthermore, the "scaffold hopping" strategy, where a known kinase inhibitor scaffold is used as a starting point to identify inhibitors for new targets, could be employed. acs.org Given that many kinase inhibitors exhibit a degree of promiscuity, this could lead to the discovery of unexpected therapeutic applications for the 1H-Indazole, 5-bromo-3-(1-piperazinyl)- core. acs.org The bromine substitution at the 5-position could also be exploited to modulate target affinity and selectivity. Studies on other 3-arylindazole derivatives have shown that substituents at this position can significantly influence receptor binding. nih.gov

Table 1: Potential Novel Kinase Targets for 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

| Kinase Family | Potential Therapeutic Area | Rationale |

| Aurora Kinases (AURK) | Oncology | Overexpressed in various cancers; indazole derivatives have shown inhibitory activity. nih.gov |

| Glycogen Synthase Kinase-3 (GSK-3) | Neurodegenerative Diseases, Bipolar Disorder | Implicated in the pathology of Alzheimer's disease and mood disorders. |

| Janus Kinases (JAK) | Inflammatory and Autoimmune Diseases | Central role in cytokine signaling pathways that drive inflammation. |

| Fibroblast Growth Factor Receptors (FGFRs) | Oncology, Developmental Disorders | Dysregulation of FGFR signaling is linked to various cancers and skeletal dysplasias. nih.gov |

| Large Tumor Suppressor Kinases (LATS1/2) | Regenerative Medicine | Inhibition of LATS kinases can promote tissue regeneration. acs.org |

Development of Advanced Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of 3-(1-piperazinyl)indazoles has been documented, providing a foundation for the preparation of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-. prepchem.comresearchgate.netacs.org However, future research will likely focus on developing more efficient, scalable, and sustainable synthetic methodologies. The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve cost-effectiveness. researchgate.net

Potential advancements could include:

Catalyst-based approaches: The use of transition-metal catalysts has already shown promise in the synthesis of indazole derivatives. researchgate.net Further exploration of novel catalytic systems could lead to milder reaction conditions, higher yields, and improved selectivity.

One-pot synthesis: Designing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates can significantly streamline the synthetic process, reducing waste and saving time.

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This technology is particularly well-suited for the production of active pharmaceutical ingredients.

Recent advancements in synthetic organic chemistry, such as C-H activation and late-stage functionalization, could also be applied to the synthesis of novel analogs of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-, allowing for rapid diversification of the lead compound.

Integration with Systems Biology and Multi-Omics for Comprehensive Mechanistic Insights

To fully understand the therapeutic potential and mechanism of action of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-, a systems-level approach is necessary. Systems biology, which integrates data from various "-omics" platforms (genomics, proteomics, metabolomics), can provide a holistic view of how a compound affects cellular networks. nih.gov

By treating cells with 1H-Indazole, 5-bromo-3-(1-piperazinyl)- and analyzing the subsequent changes in gene expression, protein levels, and metabolite profiles, researchers can:

Identify on- and off-target effects: This is crucial for understanding the compound's selectivity and potential side effects. frontiersin.org

Elucidate signaling pathways: Multi-omics data can reveal the downstream consequences of inhibiting the primary target and identify any compensatory mechanisms that may arise. nih.gov

Discover biomarkers: Identifying molecular signatures that correlate with a response to the compound can aid in patient stratification and the development of personalized therapies.

This comprehensive understanding of the compound's biological activity is essential for its successful translation into the clinic.

Design and Synthesis of Chemical Probes for Target Validation

A well-characterized chemical probe is an invaluable tool for validating the therapeutic relevance of a specific molecular target. acs.orgnih.gov A high-quality chemical probe should be potent, selective, and cell-permeable, allowing researchers to study the biological consequences of modulating its target in cellular and in vivo models. nih.govnih.gov

1H-Indazole, 5-bromo-3-(1-piperazinyl)-, if found to be a potent and selective inhibitor of a particular kinase, could serve as a starting point for the development of such a probe. openlabnotebooks.org This would involve:

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of the compound to optimize its potency and selectivity.

Development of a negative control: Synthesizing a structurally similar but biologically inactive analog is essential for confirming that the observed biological effects are due to the inhibition of the intended target. acs.org

Attachment of a tag: For certain applications, such as target identification or imaging, the probe may be functionalized with a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety.

The development of a high-quality chemical probe based on the 1H-Indazole, 5-bromo-3-(1-piperazinyl)- scaffold would not only advance our understanding of its specific target but also contribute a valuable tool to the broader scientific community. nih.gov Covalent chemical probes, which form a permanent bond with their target, are also an emerging area of interest. chem-space.combroadinstitute.org

Addressing Challenges in Compound Design and Optimization for Specific Biological Pathways

The development of any new therapeutic agent is fraught with challenges, and kinase inhibitors are no exception. While the 1H-Indazole, 5-bromo-3-(1-piperazinyl)- scaffold holds promise, several hurdles will need to be overcome during its design and optimization.

Key challenges include:

Achieving selectivity: The ATP-binding site, the target of most kinase inhibitors, is highly conserved across the kinome, making it difficult to design inhibitors that are selective for a single kinase. numberanalytics.commdpi.com Lack of selectivity can lead to off-target effects and toxicity. frontiersin.org

Overcoming drug resistance: Cancer cells, in particular, are adept at developing resistance to targeted therapies. nih.gov This can occur through mutations in the target kinase that prevent the inhibitor from binding or through the activation of alternative signaling pathways. numberanalytics.comnih.gov

Optimizing pharmacokinetic properties: A successful drug must not only be potent and selective but also have favorable absorption, distribution, metabolism, and excretion (ADME) properties. For central nervous system (CNS) disorders, the ability to cross the blood-brain barrier is a major challenge. nih.gov

Minimizing toxicity: Ensuring that the compound is not toxic to healthy cells is paramount. Cardiotoxicity has been a concern with some kinase inhibitors. frontiersin.org

Addressing these challenges will require a multidisciplinary approach, combining computational modeling, structural biology, and medicinal chemistry expertise. frontiersin.orgmdpi.com The development of allosteric inhibitors, which bind to less conserved sites on the kinase, is one promising strategy for improving selectivity and overcoming resistance. nih.gov

Table 2: Key Challenges in the Design and Optimization of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- as a Kinase Inhibitor

| Challenge | Potential Mitigation Strategies |

| Selectivity | Structure-based drug design, targeting less conserved regions, allosteric inhibition. numberanalytics.comnih.gov |

| Drug Resistance | Combination therapies, development of inhibitors that target resistant mutants, covalent inhibitors. nih.gov |

| Pharmacokinetics | Prodrug strategies, formulation development, optimization of physicochemical properties. |

| Toxicity | Early toxicity screening, identification and mitigation of off-target effects through proteomics. frontiersin.org |

| Blood-Brain Barrier Penetration | Design of small, lipophilic molecules with low efflux potential. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the piperazinyl group at the 3-position of 5-bromo-1H-indazole?

- Methodological Answer : The piperazinyl group can be introduced via a Mannich reaction , where indazole reacts with a secondary amine (e.g., piperazine) in the presence of formaldehyde under reflux conditions. Subsequent functionalization, such as bromination at the 5-position, requires careful regioselective control, often achieved using directing groups or optimized reaction conditions . Advanced strategies like Rh(III)-catalyzed C–H activation of aldehyde hydrazones can also construct the indazole core with piperazinyl substituents, leveraging transition-metal catalysis for atom-efficient synthesis .

Q. How can the structural integrity of 5-bromo-3-(1-piperazinyl)-1H-indazole be confirmed post-synthesis?

- Methodological Answer : Characterization employs multinuclear NMR (¹H, ¹³C) to confirm substitution patterns, IR spectroscopy for functional group validation, and HRMS for molecular weight confirmation . For crystallographic validation, X-ray diffraction with programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. These tools resolve bond lengths, angles, and spatial arrangements, as demonstrated in osmium-indazole complexes .

Q. What in vitro biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Antimicrobial assays (e.g., broth microdilution for MIC determination) and nematicidal activity screens (e.g., motility inhibition in C. elegans) are foundational . For therapeutic potential, PI3K inhibition assays (via kinase activity measurements) and anti-inflammatory models (e.g., carrageenan-induced paw edema in rats) provide mechanistic insights .

Advanced Research Questions

Q. How do computational models aid in understanding the interaction of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electronic properties, such as charge distribution at the 5-bromo position, which influences reactivity . Molecular docking studies (using software like AutoDock) simulate binding modes, revealing interactions like hydrogen bonding between the indazole N2 atom and residues (e.g., Arg121 in retinol-binding proteins) .

Q. What are the challenges in achieving regioselective bromination at the 5-position of 1H-indazole derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. The 3-piperazinyl group acts as an electron-donating substituent, directing electrophilic bromination to the 5-position. However, competing pathways (e.g., 4- or 6-substitution) require optimization of reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., Lewis acids) to suppress side products .

Q. How does the bromo substituent influence the compound’s electronic properties and structure-activity relationships (SAR)?

- Methodological Answer : The electron-withdrawing bromo group increases electrophilicity at the indazole core, enhancing interactions with nucleophilic residues in target proteins. SAR studies on analogs (e.g., 3-aryl vs. 3-piperazinyl derivatives) show that substituent size and polarity modulate bioactivity, with bulky groups improving affinity for hydrophobic binding pockets .

Q. What are the implications of crystallographic data in optimizing the molecular structure for enhanced activity?

- Methodological Answer : Crystallographic data (e.g., bond lengths in osmium-indazole complexes) guide structural optimization. For example, a compressed octahedral geometry in metal complexes suggests steric constraints that can be exploited to design rigid analogs with improved stability . SHELXL refinement also identifies torsional angles requiring adjustment to minimize strain in bioactive conformers .

Methodological Notes

- Avoided Sources : Commercial platforms (e.g., BenchChem) were excluded per guidelines.

- Contradictions : Synthesis routes in (Mannich reaction) and (C–H activation) represent complementary strategies rather than conflicting methods.

- Advanced Tools : SHELX programs ( ) and DFT () are emphasized for structural and computational rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.